Naphthalene-1,7-diamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

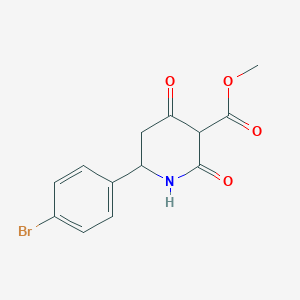

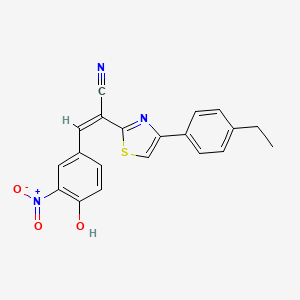

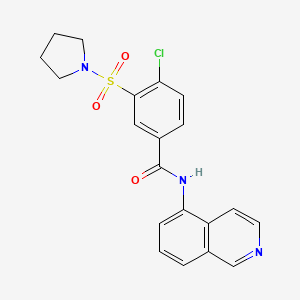

Naphthalene-1,7-diamine;dihydrochloride is a chemical compound with the CAS Number: 2503204-90-6 . It is a powder form substance and has a molecular weight of 231.12 .

Molecular Structure Analysis

The molecular formula of Naphthalene-1,7-diamine;dihydrochloride is C10H14Cl2N2 . The exact mass is 232.0534038 g/mol and the monoisotopic mass is also 232.0534038 g/mol .Chemical Reactions Analysis

N-(1-Naphthyl)ethylenediamine dihydrochloride, a related compound, is known to form charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . It also readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis

Naphthalene-1,7-diamine;dihydrochloride is a powder form substance . It has a molecular weight of 231.12 . The computed properties include a molecular weight of 233.13 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

Aromatic Polyamides : Naphthalene diamine derivatives are utilized in synthesizing aromatic polyamides, offering high thermal stability, solubility in aprotic solvents, and the ability to form transparent, flexible films. These polymers exhibit glass transition temperatures ranging from 246°C to 327°C and maintain thermal integrity above 500°C in nitrogen atmospheres (Yang & Chen, 1992).

Optical and Redox Properties : Naphthalene diimide dyes synthesized from naphthalene derivatives show significant shifts in absorption maxima and high fluorescence quantum yields, indicating their potential in optical applications and as fluorescent dyes (Thalacker, Röger, & Würthner, 2006).

Poly(ester-imide)s : New polymers incorporating naphthalene rings have been synthesized, demonstrating high solubility and thermal stability. The comparative analysis of one-step and two-step synthesis methods for these polymers highlights their physical properties and potential applications (Mehdipour‐Ataei, Bahri-Laleh, & Amirshaghaghi, 2006).

Sensing and Detection

Chemosensors : Naphthalene diamine-based compounds have been developed as chemosensors for the selective detection of divalent metal ions like Fe2+ and Cu2+, showcasing potential in environmental monitoring and analytical chemistry (Tamil Selvan et al., 2018).

Environmental Monitoring : Naphthalene derivatives have been applied in detecting and quantifying aromatic intermediates in microbial cultures, aiding in environmental studies and bioremediation efforts (Wackett & Gibson, 1983).

Material Science

- Liquid Crystalline Behavior : Research on diamines incorporating naphthalene and perylene subunits has revealed their liquid crystalline properties and potential in creating materials with unique optical and electrochemical characteristics (Schab-Balcerzak et al., 2011).

Safety and Hazards

Naphthalene-1,7-diamine;dihydrochloride is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . It is recommended to avoid dust formation, avoid contact with eyes, skin, or clothing, and to avoid ingestion and inhalation .

Wirkmechanismus

Target of Action

Naphthalene-1,7-diamine dihydrochloride is primarily used for the determination of drugs and pharmaceuticals containing free primary aromatic amino groups . It is widely employed for the determination of sulpha drugs and local anesthetics .

Mode of Action

The primary aromatic amino group is first diazotised with sodium nitrite and hydrochloric acid . The excess nitrous acid (HNO2) is neutralized by treating with ammonium sulphamate reagent . Finally, the diazonium ion is allowed to couple with Naphthalene-1,7-diamine dihydrochloride .

Biochemical Pathways

The compound is involved in the diazotisation reaction pathway, where it couples with the diazonium ion . This reaction is a key step in the determination of drugs and pharmaceuticals containing free primary aromatic amino groups .

Pharmacokinetics

It is known that the compound is used in a powdered form , which suggests that it may be administered orally and absorbed through the gastrointestinal tract

Result of Action

The result of the action of Naphthalene-1,7-diamine dihydrochloride is the formation of a strongly colored azo compound . This compound is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .

Action Environment

The action of Naphthalene-1,7-diamine dihydrochloride is influenced by environmental factors such as temperature and pH. The diazotisation reaction, for instance, is carried out at 0 - 5 °C . Additionally, the sample containing nitrite ions must first be neutralized before the reaction can proceed . These factors can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

naphthalene-1,7-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;;/h1-6H,11-12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEDXVHVMQAXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-1,7-diamine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2855236.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2855238.png)

![N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2855243.png)

![Tert-butyl 3-(2-oxo-[1,2,4]triazolo[1,5-a]pyridine-3-carbonyl)azetidine-1-carboxylate](/img/structure/B2855245.png)

![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2855248.png)